1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a bromodimethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Introduction of the Bromodimethylphenylsulfonyl Group: This step involves the sulfonylation of a bromodimethylphenyl compound with a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or piperazine rings.
Reduction: Reduced forms of the sulfonyl group or the bromine atom.
Substitution: Substituted derivatives where the bromine atom is replaced by other nucleophiles.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the bromodimethylphenylsulfonyl group.
4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]piperazine: Lacks the benzodioxole moiety.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzodioxole and bromodimethylphenylsulfonyl groups allows for a diverse range of interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C20H23BrN2O4S |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H23BrN2O4S/c1-14-9-15(2)20(11-17(14)21)28(24,25)23-7-5-22(6-8-23)12-16-3-4-18-19(10-16)27-13-26-18/h3-4,9-11H,5-8,12-13H2,1-2H3 |
InChI Key |
RAGBKGRWGTXNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br)C |
Origin of Product |
United States |
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